2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone
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Overview
Description
2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a pyrido[2,3-b][1,4]oxazine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: Starting with a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of reduction and dehydration reactions.
Construction of the Pyrido[2,3-b][1,4]oxazine Ring: This step involves the cyclization of a precursor molecule containing the necessary nitrogen and oxygen atoms. The cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Coupling of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Scientific Research Applications
2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexen-1-yl)-1-(pyrido[2,3-b][1,4]oxazin-1-yl)ethanone: Lacks the methyl group on the pyrido[2,3-b][1,4]oxazine ring.
2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydro-1,4-oxazin-1-yl)ethanone: Lacks the pyridine ring in the oxazine structure.
Uniqueness
2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone is unique due to the presence of both the cyclohexene and the methyl-substituted pyrido[2,3-b][1,4]oxazine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-14-16(17-11-12)20-8-7-18(14)15(19)10-13-5-3-2-4-6-13/h5,9,11H,2-4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNPCLCSJNXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)OCCN2C(=O)CC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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